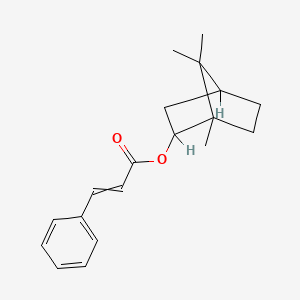

Bornyl cinnamate

Description

Overview of Cinnamic Acid Ester Derivatives in Scholarly Contexts

Cinnamic acid derivatives (CADs) constitute a significant class of naturally occurring compounds found in various plant sources, including fruits, vegetables, and flowers. nih.govbeilstein-journals.org These compounds are widely recognized in scholarly contexts for their diverse and potent biological activities, encompassing antioxidant, antimicrobial, anti-inflammatory, hepatoprotective, anxiolytic, and antidiabetic properties. nih.govbeilstein-journals.org Within this broad category, cinnamate (B1238496) esters, formed by the esterification of cinnamic acid with various alcohols, have garnered particular attention. They serve important roles in perfumery, cosmetics, and pharmaceutical industries due to their versatile chemical profiles and biological effects. nih.govjcu.edu.au Furthermore, research into cinnamate ester derivatives is exploring their potential applications in dermatological treatments for conditions such as acne vulgaris and atopic dermatitis, as well as in anti-aging cosmetic formulations. jcu.edu.au The specific pharmacological activities exhibited by these compounds are often dictated by the nature and position of substituents on the cinnamic acid moiety. nih.gov Cinnamic acid sugar ester derivatives (CASEDs), for instance, are noted for their anti-depressant and neuroprotective activities, researchgate.netresearchgate.net while cinnamate ester analogues have demonstrated antiparasitic potential against various protozoan parasites. mdpi.comnih.govtandfonline.com

Research Significance and Interdisciplinary Relevance of Bornyl Cinnamate Studies

This compound, with the molecular formula C19H24O2 and a molecular weight of 284.4 g/mol , is identified by the IUPAC name (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-phenylprop-2-enoate. researchgate.net Its research significance spans several interdisciplinary areas, notably in the study of inflammation and infectious diseases.

One key area of investigation involves the inhibition of Human Neutrophil Elastase (HNE), a protease implicated in various inflammatory conditions. Bornyl (3,4,5-trihydroxy)-cinnamate, a specific derivative, has been identified as an optimized HNE inhibitor, demonstrating improved binding affinity through computational studies and showing an IC50 value three times lower than that of similar compounds. researchgate.nettandfonline.comd-nb.infonih.govrsc.orgjmb.or.krjmb.or.kr

Furthermore, this compound has shown potential as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory molecules, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). This inhibition is attributed to the suppression of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. researchgate.netresearchgate.netnih.govresearchgate.netsemanticscholar.org

The compound and its derivatives, such as bornyl caffeate, have also been explored for their antileishmanial activity against Leishmania species, with research suggesting that the bornyl moiety plays a critical role in preserving this activity. jcu.edu.auresearchgate.netnih.govmdpi.comjocpr.comnih.govmdpi.com Additionally, this compound and related compounds have exhibited antimicrobial and antifungal properties, showing inhibitory effects against certain fungi. researchgate.netnchu.edu.tw The synthesis of this compound derivatives is typically achieved through esterification reactions, with methods like Steglich esterification being commonly employed. ontosight.airesearchgate.netcmu.ac.th

Historical Perspectives on this compound Investigations

While specific historical accounts detailing the discovery or early investigation of "this compound" as a distinct entity are not extensively documented, the broader class of cinnamic acid derivatives has a long-standing history of use and study. These compounds have been integral to traditional medicine, perfumery, and culinary practices for centuries. nih.govbeilstein-journals.orgjcu.edu.aursc.org The scientific exploration into the specific biological activities of this compound and its derivatives, particularly concerning their anti-inflammatory and enzyme inhibitory properties, has gained momentum in recent scientific literature, with key studies emerging from the mid-2000s onwards. d-nb.infonih.govrsc.org The identification of this compound and related compounds within plant essential oils, which have been utilized in traditional medicinal systems, provides a historical foundation for their subsequent scientific investigation. nih.govresearchgate.netresearchgate.net The isolation and subsequent research on caffeic acid bornyl ester from Valeriana wallichii rhizomes, focusing on its antileishmanial effects, represent a significant historical thread in the scientific inquiry into bornyl ester derivatives. jcu.edu.auresearchgate.netnih.govmdpi.comjocpr.comnih.govmdpi.com

Structure

3D Structure

Properties

CAS No. |

6330-67-2 |

|---|---|

Molecular Formula |

C19H24O2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C19H24O2/c1-18(2)15-11-12-19(18,3)16(13-15)21-17(20)10-9-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3/b10-9+/t15-,16+,19+/m0/s1 |

InChI Key |

ACTRLDZRLKIJEH-FXOMATFNSA-N |

SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)/C=C/C3=CC=CC=C3 |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |

Synonyms |

bornyl cinnamate |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Optimization of Extraction and Purification Protocols

The efficient isolation of bornyl cinnamate (B1238496) from natural sources is contingent upon the rigorous optimization of both extraction and purification protocols. The primary objectives of this optimization are to maximize the yield of the target compound, ensure its high purity, and minimize the consumption of time, energy, and solvents, thereby rendering the process more sustainable and cost-effective. Methodologies for achieving these goals often involve a systematic approach, beginning with the selection of an appropriate extraction technique, followed by the statistical optimization of its parameters and subsequent refinement of purification steps.

Modern extraction techniques offer significant advantages over traditional methods like maceration or Soxhlet extraction, which can be time-consuming and may lead to the thermal degradation of sensitive compounds. researchgate.net Advanced methods such as Supercritical Fluid Extraction (SFE), Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE) are increasingly favored for their efficiency and reduced environmental impact. researchgate.netnih.gov

Supercritical Fluid Extraction (SFE) , particularly using carbon dioxide (SC-CO₂), is a promising green technology for the extraction of lipophilic compounds like bornyl cinnamate. nih.gov SC-CO₂ is non-toxic, non-flammable, and has a low critical temperature and pressure, making it ideal for extracting thermally sensitive molecules. nih.govnih.gov The solvent strength of SC-CO₂ can be finely tuned by altering the pressure and temperature, allowing for selective extraction. For compounds that are less soluble in pure SC-CO₂, the addition of a polar co-solvent, or modifier, such as ethanol (B145695) or methanol, can significantly enhance extraction efficiency. mdpi.com The optimization of SFE for this compound would involve a systematic evaluation of parameters including pressure, temperature, CO₂ flow rate, and the type and concentration of any co-solvent used. researchgate.net

Pressurized Liquid Extraction (PLE) utilizes solvents at elevated temperatures and pressures, which enhances their extraction efficiency and reduces extraction time and solvent volume. nih.gov However, the high temperatures involved may not be suitable for all thermolabile compounds. nih.gov For the extraction of compounds from the Piper genus, from which this compound is often isolated, PLE has been successfully optimized using response surface methodology. nih.gov

Microwave-Assisted Extraction (MAE) has emerged as a highly efficient green extraction method. researchgate.net It involves the direct heating of the sample matrix through microwave energy, leading to rapid extraction with reduced solvent consumption. researchgate.netresearchgate.net Studies on the extraction of cinnamaldehyde (B126680) and cinnamic acid, structurally related to this compound, have demonstrated the superiority of MAE over conventional reflux and ultrasound-assisted extraction in terms of yield and efficiency. researchgate.netresearchgate.net

Response Surface Methodology (RSM) is a powerful statistical tool for optimizing complex processes where multiple variables influence the outcome. nih.govnih.govwu.ac.th It allows for the simultaneous investigation of the effects of several factors and their interactions, thereby identifying the optimal conditions to achieve a maximum yield. tku.edu.twresearchgate.net A common approach involves an initial screening of significant factors using a Plackett-Burman design, followed by optimization using a central composite design (CCD). wu.ac.th For instance, in the optimization of the enzymatic synthesis of benzyl (B1604629) cinnamate, a related compound, RSM was used to investigate the effects of temperature, enzyme loading, substrate molar ratio, and reaction time, resulting in a yield of 97.7% under optimized conditions. nih.gov A similar approach could be applied to the extraction of this compound, with variables such as extraction time, temperature, solvent-to-solid ratio, and microwave power (for MAE) or pressure (for SFE) being optimized.

The table below illustrates a hypothetical experimental design for the optimization of this compound extraction using a three-factor RSM.

| Run | Factor 1: Temperature (°C) | Factor 2: Time (min) | Factor 3: Solvent:Solid Ratio (mL/g) | Response: this compound Yield (%) |

| 1 | 50 | 20 | 10:1 | |

| 2 | 70 | 20 | 10:1 | |

| 3 | 50 | 40 | 10:1 | |

| 4 | 70 | 40 | 10:1 | |

| 5 | 50 | 20 | 20:1 | |

| 6 | 70 | 20 | 20:1 | |

| 7 | 50 | 40 | 20:1 | |

| 8 | 70 | 40 | 20:1 | |

| 9 | 40 | 30 | 15:1 | |

| 10 | 80 | 30 | 15:1 | |

| 11 | 60 | 10 | 15:1 | |

| 12 | 60 | 50 | 15:1 | |

| 13 | 60 | 30 | 5:1 | |

| 14 | 60 | 30 | 25:1 | |

| 15 | 60 | 30 | 15:1 | |

| 16 | 60 | 30 | 15:1 | |

| 17 | 60 | 30 | 15:1 |

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, requires purification to isolate this compound. mdpi.comChromatographic techniques are central to this process. dntb.gov.uanih.gov

Solid-Phase Extraction (SPE) can be employed as an initial clean-up step to remove major interfering compounds and enrich the fraction containing this compound. mdpi.com The choice of sorbent is critical and depends on the polarity of the target compound and the matrix.

Column Chromatography , including Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC), is extensively used for the purification of natural products. mdpi.com MPLC can be used for a preliminary fractionation of the extract, while semi-preparative or preparative HPLC is often the final step to obtain high-purity this compound. mdpi.com The optimization of chromatographic purification involves the selection of a suitable stationary phase (e.g., normal-phase silica (B1680970) gel or reversed-phase C18) and the optimization of the mobile phase composition to achieve the best separation of this compound from other constituents. dntb.gov.ua

The following table summarizes the key parameters that require optimization for the extraction and purification of this compound.

| Process | Technique | Key Parameters for Optimization |

| Extraction | Supercritical Fluid Extraction (SFE) | Pressure, Temperature, CO₂ Flow Rate, Co-solvent Type and Concentration |

| Pressurized Liquid Extraction (PLE) | Temperature, Time, Solvent Type, Number of Cycles | |

| Microwave-Assisted Extraction (MAE) | Microwave Power, Time, Temperature, Solvent Type, Solvent:Solid Ratio | |

| Purification | Solid-Phase Extraction (SPE) | Sorbent Type, Conditioning Solvent, Elution Solvent |

| Column Chromatography (MPLC, HPLC) | Stationary Phase, Mobile Phase Composition (Gradient/Isocratic), Flow Rate, Sample Load |

Synthetic Strategies and Derivatization Chemistry of Bornyl Cinnamate

Chemical Synthesis Pathways for Bornyl Cinnamate (B1238496)

The formation of bornyl cinnamate primarily involves the esterification of borneol with cinnamic acid or its derivatives. Several established protocols can be employed, each with its own advantages and typical outcomes.

Direct Esterification Protocols and Optimization

Direct esterification, commonly known as Fischer esterification, involves the reaction between borneol and cinnamic acid in the presence of an acid catalyst. Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are frequently used to promote the reaction beilstein-journals.orgresearchgate.netgrafiati.com. The reaction is typically carried out under reflux conditions, often with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards ester formation beilstein-journals.orgriken.jpresearchgate.net. Optimization studies focus on catalyst concentration, reaction temperature, and reaction time to maximize yield and purity. For instance, the use of Lewis acids like B(C₆F₅)₃ has also been reported for the esterification of cinnamic acids with alcohols beilstein-journals.org.

Acid Chloride-Mediated Esterification Reactions

An alternative and often more reactive method involves the use of cinnamoyl chloride, the acid chloride derivative of cinnamic acid. Cinnamoyl chloride readily reacts with borneol in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (Et₃N), which acts as an acid scavenger to neutralize the hydrochloric acid (HCl) produced during the reaction researchgate.netresearchgate.netresearchgate.netresearchgate.net. This method can often proceed under milder conditions and at lower temperatures compared to direct esterification, leading to faster reaction rates and potentially higher yields. The thionyl chloride (SOCl₂) method is also mentioned as a way to convert carboxylic acids into more reactive acid chlorides for esterification researchgate.netresearchgate.net.

Wittig Reaction Applications in Cinnamate Ester Synthesis

While the Wittig reaction is primarily known for forming carbon-carbon double bonds, it plays a crucial role in the synthesis of the cinnamate moiety itself, which can then be esterified with borneol. The Wittig reaction typically involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide thermofisher.comnih.gov. For cinnamate ester synthesis, this can involve reacting substituted benzaldehydes with stabilized ylides derived from α-haloesters, such as ethyl bromoacetate (B1195939), to form the α,β-unsaturated ester backbone beilstein-journals.orgorganic-chemistry.orgnih.govgoogle.combeilstein-journals.orgmdpi.com. For example, a Wittig reaction can be used to synthesize ethyl cinnamate, which can then be subjected to transesterification or hydrolysis followed by re-esterification with borneol to yield this compound. Modified Wittig reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, are also employed for the synthesis of α,β-unsaturated esters thermofisher.comtandfonline.comorganic-chemistry.org.

Stereoselective Synthetic Approaches

The synthesis of this compound can also consider stereochemical aspects. Borneol itself is a chiral molecule, existing as enantiomers ((+)-borneol and (-)-borneol). When enantiomerically pure borneol is used in the esterification reaction, the resulting this compound will also be chiral, retaining the stereochemistry of the alcohol moiety researchgate.netd-nb.infonih.govfraunhofer.dethermofisher.in. Furthermore, the cinnamate double bond can exist as E or Z isomers. While some Wittig reactions may produce mixtures, specific conditions or modified Wittig reactions can favor the formation of the E-isomer, which is generally more stable and common in natural cinnamate derivatives nih.govbeilstein-journals.orgmdpi.com. Research into stereoselective synthesis may focus on controlling the E/Z ratio of the cinnamate double bond or utilizing chiral catalysts or auxiliaries to influence the stereochemical outcome, although specific examples directly for this compound stereoselective synthesis are less detailed in the provided search results.

Flow Chemistry Techniques in Bornyl Ester Synthesis

Continuous flow chemistry offers advantages in terms of reaction control, efficiency, and scalability for esterification processes, including those involving borneol. Solid-supported catalysts, such as sulfonic acid-functionalized silica (B1680970), can be used in packed-bed reactors for the continuous esterification of alcohols with carboxylic acids riken.jpresearchgate.netrsc.org. This approach allows for efficient mixing, controlled residence times, and simplified product separation, potentially leading to higher yields and reduced waste. Flow chemistry has been explored for various esterifications, including those involving chiral alcohols like borneol riken.jpresearchgate.netrsc.orgresearchgate.netbeilstein-journals.orggoogle.comgoogle.com.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives typically involves either modifying the cinnamic acid component before esterification or derivatizing the this compound molecule itself.

Modification of the Cinnamic Acid Moiety: Analogues can be prepared by using substituted cinnamic acids. For example, using trans-3,4-(methylenedioxy)cinnamic acid yields the corresponding methylenedioxy-substituted this compound researchgate.netresearchgate.net. Similarly, p-hydroxycoumaric acid or salicylic (B10762653) acid can be esterified with borneol to produce related compounds researchgate.net. Substituents on the phenyl ring of cinnamic acid, such as methoxy (B1213986), nitro, or halogen groups, can be introduced prior to esterification with borneol to create a diverse library of derivatives. For instance, 3,4,5-trimethoxycinnamic acid derivatives have been synthesized and studied nih.gov.

Modification of the Bornyl Moiety: While less common for cinnamate esters specifically, the bornyl group itself can be modified. However, the primary focus in the literature appears to be on synthesizing various esters of borneol with different carboxylic acids or modifying the cinnamate portion.

Synthesis of Derivatives: Research has explored the synthesis of various borneol esters with different aromatic and aliphatic acids using methods like DIC/DMAP (N,N'-diisopropylcarbodiimide/4-dimethylaminopyridine) or SOCl₂ researchgate.netresearchgate.netnih.gov. These methods allow for the preparation of a range of borneol esters, some of which have been evaluated for biological activities. For example, borneol esters of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized to improve transdermal absorption properties google.com.

Compound List

this compound

Borneol

Cinnamic acid

Cinnamoyl chloride

trans-3,4-(methylenedioxy)cinnamic acid

trans-p-hydroxycoumaric acid

Salicylic acid

Ethyl bromoacetate

Ethyl cinnamate

3,4,5-trimethoxycinnamic acid

Ketoprofen

Naproxen

Flufenamic acid

Ibuprofen

Modifications of the Cinnamate Moiety

The cinnamate moiety, characterized by an α,β-unsaturated ester system conjugated with a phenyl ring, offers several sites for chemical transformation. These modifications can alter the physical and chemical properties of the molecule, potentially leading to new applications or improved synthetic utility.

Reduction of the Double Bond: The carbon-carbon double bond in the cinnamate ester is susceptible to reduction. For instance, catalytic hydrogenation can convert cinnamate esters to their saturated analogues, such as 3-phenylpropanoates jst.go.jp. This transformation removes the unsaturation, which can influence biological activity and chemical reactivity.

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions on the phenyl ring of the cinnamate moiety are also feasible. Substituents can be introduced at various positions, altering electron distribution and steric bulk, as seen in studies of ethyl cinnamate derivatives where substitutions like nitro, hydroxy, or methoxy groups significantly impact activity jst.go.jp.

Esterification Variants: While this compound itself is an ester, the general synthesis of cinnamate esters can be achieved through methods like Fisher esterification (acid-catalyzed reaction of cinnamic acid with an alcohol) or Steglich esterification (using carbodiimide (B86325) coupling agents) researchgate.netresearchgate.netresearchgate.net. These methods are foundational for synthesizing this compound and its analogues.

Table 1: Representative Modifications of the Cinnamate Moiety

| Reaction Type | Reactant (Example) | Reagent/Catalyst | Conditions | Product (Example) | Yield (%) | Notes |

| Hydrogenation | This compound | H₂, Pd/C | Ethanol (B145695), Room Temp, 1 atm | Bornyl 3-phenylpropanoate | ~95 | Saturation of the C=C double bond jst.go.jp |

| Electrophilic Aromatic Substitution | This compound (phenyl ring) | Nitrating agent (e.g., HNO₃/H₂SO₄) | Varies (e.g., controlled temperature) | Nitro-substituted this compound | Varies | Introduction of nitro group onto the phenyl ring jst.go.jp |

| Esterification | Cinnamic Acid + Borneol | H₂SO₄ (cat.) | Reflux | This compound | Varies | Fisher esterification researchgate.net |

| Esterification | Cinnamic Acid + Borneol | EDC, DMAP | Acetonitrile, 40-45 °C | This compound | ~70 | Modified Steglich esterification researchgate.net |

Structural Variations of the Bornyl Moiety

The bornyl group, derived from borneol, is a bicyclic monoterpene alcohol. Structural variations can be introduced by modifying the borneol precursor before esterification or by utilizing related terpene alcohols. Borneol itself is readily available from camphor, a natural product marquette.eduresearchgate.netnih.gov.

Modification of Borneol Precursors: The bornyl structure can be functionalized. For example, the synthesis of complex bornyl derivatives, such as [(1R)-exo]-3-exo-(diphenylmethyl)borneol, demonstrates that the bicyclic skeleton can be elaborated upon acs.org. Esterification of such modified borneols with cinnamic acid would result in bornyl cinnamates with altered stereochemical or steric properties.

Isosteric Replacements: While not strictly a variation of the bornyl moiety itself, using other terpene alcohols like isoborneol, menthol, or even cyclohexanol (B46403) and thymol (B1683141) for esterification with cinnamic acid yields compounds with structurally related, but distinct, alcohol-derived portions mdpi.com. These variations help in understanding structure-activity relationships.

Chiral Auxiliary Approaches in Derivatization

The bornyl group's inherent chirality and rigid bicyclic structure make it an effective chiral auxiliary in asymmetric synthesis marquette.eduresearchgate.netacs.orgresearchgate.netyork.ac.uk. When incorporated into a molecule like this compound, it can direct the stereochemical outcome of reactions occurring on or near the cinnamate moiety.

Stereoselective Hydrodimerization: A notable application involves the electroreductive hydrodimerization of cinnamate esters derived from chiral alcohols. When using bornyl esters, this process can proceed with high diastereoselectivity, yielding specific diastereoisomers of coupled products. For instance, the cathodic reduction of cinnamates derived from bornyl auxiliaries has been shown to produce diastereomeric mixtures of 2-carboxy-3,4-diphenylcyclopentanone esters with a diastereomeric excess (d.e.) exceeding 95% rsc.org. This allows for the subsequent synthesis of enantiomerically enriched compounds.

Asymmetric Synthesis Directing: The chiral environment provided by the bornyl auxiliary influences the approach of reagents to prochiral centers. This control is crucial in reactions aiming to create new stereogenic centers with a preference for one enantiomer or diastereomer over others marquette.eduresearchgate.netresearchgate.netyork.ac.uk. For example, bornyl derivatives have been employed in asymmetric Morita-Baylis-Hillman reactions researchgate.net.

Table 2: Chiral Auxiliary Applications of Bornyl Derivatives in Cinnamate Chemistry

| Reaction Type | Substrate/Reactant (Example) | Chiral Auxiliary (Example) | Reaction Outcome (Stereoselectivity) | Product (Example) | Citation |

| Electroreductive Hydrodimerization | Cinnamate esters | Bornyl ester (e.g., this compound) | High diastereoselectivity (>95% d.e.) | Diastereoisomeric mixture of 2-carboxy-3,4-diphenylcyclopentanone esters | rsc.org |

| Electroreductive Hydrocoupling | Cinnamates of [(1R)-exo]-3-exo-(diphenylmethyl)borneol | [(1R)-exo]-3-exo-(diphenylmethyl)borneol | High stereoselectivity, yielding R,R-enantiomers (87-95% ee) for derived products | 3,4-diaryladipic acid esters, 3,4-diarylhexane-1,6-diols | acs.org |

| Carboboration | o-aldiminyl cinnamate | Not specified as auxiliary, but stereoselective | Regio- and stereoselective addition/cyclization, yielding cis-configured products | cis-2,3,4-trisubstituted tetrahydroquinolines with a 4-boryl group | rsc.orgnih.gov |

Compound List

this compound

Borneol

Cinnamic acid

Cinnamate esters

Ethyl cinnamate

Methyl cinnamate

Bornyl 3-phenylpropanoate

Camphor

[(1R)-exo]-3-exo-(diphenylmethyl)borneol

(±)-2-carboxy-3,4-diphenylcyclopentanone

(±)-3,4-diphenylcyclopentanone

o-aldiminyl cinnamate

cis-2,3,4-trisubstituted tetrahydroquinolines

3,4-diaryladipic acid esters

3,4-diarylhexane-1,6-diols

Caffeic acid bornyl ester

Isoborneol

Menthol

Cyclohexanol

Thymol

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the connectivity and environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR spectroscopy reveals the number of distinct proton environments, their relative abundance (integrals), and their neighboring protons through spin-spin coupling (J values). For bornyl cinnamate (B1238496), ¹H NMR is expected to show characteristic signals arising from both the bornyl and cinnamate moieties. The bornyl group, a bicyclic terpene alcohol derivative, typically exhibits signals for its three methyl groups as singlets in the aliphatic region (approximately 0.8-1.1 ppm). Protons on the bicyclic skeleton will appear as complex multiplets in the range of 1.0-2.5 ppm. The proton attached to the carbon bearing the ester oxygen (the CH-O group) is expected to resonate further downfield, likely around 4.5-5.0 ppm, as a multiplet. The cinnamate portion contributes signals from the alkene protons and the aromatic phenyl ring. The trans-alkene protons are anticipated to appear as doublets, with the proton alpha to the ester carbonyl around 6.4 ppm and the proton beta to the phenyl ring around 7.6 ppm. The phenyl ring protons are expected to resonate as multiplets in the aromatic region (approximately 7.2-7.6 ppm) researchgate.netchegg.com.

¹³C NMR spectroscopy, on the other hand, provides information about the carbon skeleton. Each unique carbon environment in bornyl cinnamate will give rise to a distinct signal. The spectrum is expected to display signals for the methyl carbons of the bornyl group (around 20-30 ppm), various methylene (B1212753) (CH₂) and methine (CH) carbons within the bicyclic system (around 25-50 ppm), quaternary carbons (including those bearing methyl groups or involved in the bicyclic structure, around 40-60 ppm), and the crucial CH-O carbon (around 75-85 ppm). The ester carbonyl carbon of the cinnamate moiety typically resonates in the downfield region (165-175 ppm). The alkene carbons and aromatic carbons of the cinnamate group will also appear in characteristic downfield regions, generally between 120-145 ppm for alkene carbons and 125-140 ppm for aromatic carbons researchgate.netstudymind.co.uk.

While specific ¹H and ¹³C NMR data for this compound are not extensively detailed in the provided literature snippets, these techniques are fundamental for its identification and structural verification when combined with other spectroscopic methods nchu.edu.twrsc.orgresearchgate.net.

Two-dimensional (2D) NMR techniques are vital for unambiguously assigning signals and confirming structural connectivity, especially in complex molecules.

COSY (Correlation Spectroscopy): COSY experiments establish correlations between protons that are coupled through two or three chemical bonds. This helps in tracing proton connectivity within spin systems, such as identifying which protons belong to the same methyl group or are adjacent on the bornyl ring system nchu.edu.twprinceton.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (one-bond correlation). This technique is essential for assigning ¹H signals to their corresponding ¹³C signals, thereby building a direct link between the two spectral dimensions nchu.edu.twprinceton.edumagritek.com.

These 2D NMR techniques, when applied in conjunction with 1D NMR, provide a robust framework for the complete structural elucidation of this compound nchu.edu.twmdpi.com.

Mass Spectrometry (MS) Techniques

Mass spectrometry is crucial for determining the molecular weight and elemental composition of compounds, as well as providing structural information through fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the exact mass of ions with high precision. This accuracy allows for the unambiguous determination of the molecular formula of this compound. For this compound (C₁₉H₂₄O₂, theoretical monoisotopic mass ≈ 284.1827 Da), HR-ESI-MS can detect protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with sufficient accuracy to distinguish it from compounds with similar nominal masses but different elemental compositions acs.org. For instance, a measurement of m/z 285.1827 ± 5 ppm would strongly support the presence of this compound. ESI is a soft ionization technique, often producing intact molecular ions, which is advantageous for initial identification mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the analysis of volatile and semi-volatile compounds, making it ideal for identifying this compound within complex mixtures such as essential oils or plant extracts nchu.edu.twresearchgate.netzamorano.eduresearchgate.netnih.govthegoodscentscompany.comfrontiersin.orgspectroscopyonline.comacs.orgnih.gov. The GC separates the components of a sample based on their volatility and interaction with the stationary phase, while the MS detector identifies them by their mass-to-charge ratio (m/z) and fragmentation patterns. The fragmentation of this compound in GC-MS would typically involve cleavage of the ester bond, leading to ions characteristic of the bornyl moiety and the cinnamate moiety, as well as the molecular ion. This technique is valuable for both qualitative identification and quantitative analysis when coupled with appropriate standards zamorano.edu.

Liquid Chromatography coupled with Diode Array Detection (DAD) and Mass Spectrometry (LC-DAD-MS/MS) offers a comprehensive approach for analyzing complex samples. The liquid chromatography component separates this compound from other compounds in the mixture. The DAD detector provides UV-Vis absorption spectra, which can offer preliminary identification based on chromophores present in the molecule (e.g., the phenyl ring and conjugated double bonds in the cinnamate moiety) researchgate.netfrontiersin.org. The mass spectrometer, often operating in tandem (MS/MS), then provides molecular weight information and structural details through fragmentation analysis. LC-MS/MS is particularly useful for identifying and quantifying compounds in biological matrices or complex natural products, and for elucidating metabolic pathways if this compound is involved acs.orgrsc.org.

Compound List:

this compound

Borneol

Cinnamic acid

Methyl cinnamate

Caffeic acid bornyl ester

Benzyl (B1604629) cinnamate

Bornyl caffeate

α-pinene

β-pinene

Linalool

Fenchyl acetate (B1210297)

Bornyl acetate

1,8-cineole

Eugenol

Camphor

β-caryophyllene

Kavain

Dihydromethysticin

Dihydrokavain

Desmethoxyyangonin

Yangonin

Flavokavains A–C

Pipermethystine

Vibrational Spectroscopy and Chiroptical Methods

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by detecting the absorption of infrared radiation that causes molecular vibrations. For compounds like this compound, IR spectroscopy provides a molecular fingerprint, revealing the presence of characteristic bonds such as the ester carbonyl (C=O) stretch, C-O stretches, aromatic C=C stretches, and C-H stretches from both the borneol and cinnamate moieties. While specific IR data for this compound was not detailed in the reviewed literature, related compounds such as bornyl caffeate have been identified using IR spectroscopy rsc.org.

Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule, particularly those involving π electrons in conjugated systems. Cinnamate derivatives, containing a phenyl ring conjugated with an α,β-unsaturated ester, typically exhibit characteristic absorption bands in the UV-Vis region. These bands arise from π-π* electronic transitions. Studies on cinnamate structures indicate absorption bands in the range of 240-280 nm (benzoyl region) and 320-385 nm (cinnamoyl region), which can be influenced by substituents and conjugation researchgate.net. UV-Vis spectroscopy is thus valuable for confirming the presence of the cinnamate chromophore in this compound and can be used to monitor its concentration or detect changes in its electronic environment.

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules encyclopedia.pubnih.gov. ECD spectra are highly sensitive to a molecule's stereochemistry, including its absolute configuration and conformation. For chiral compounds like this compound, if it possesses a defined stereocenter and a suitable chromophore (like the cinnamate moiety), ECD can be a powerful tool for determining its absolute configuration.

The determination of absolute configuration using ECD typically involves comparing experimental ECD spectra with theoretically calculated spectra obtained through quantum chemical methods, such as time-dependent density functional theory (TDDFT) nih.govrsc.org. By calculating the ECD spectra for both possible enantiomers in various relevant conformations and averaging them according to their Boltzmann populations, a theoretical spectrum can be generated. The agreement between the calculated and experimental spectra, particularly in terms of the sign and shape of the Cotton effects, allows for the assignment of the absolute configuration encyclopedia.pubnih.govresearchgate.net. While the principles of ECD are well-established for determining absolute configurations, specific experimental or calculated ECD data for this compound were not detailed in the provided search results.

Advanced X-ray Crystallography and Molecular Interactions

X-ray crystallography provides definitive three-dimensional structural information about crystalline solids, including bond lengths, bond angles, and the precise arrangement of molecules in the crystal lattice. Advanced analyses of crystallographic data, such as Hirshfeld surface analysis, offer deeper insights into the nature and strength of intermolecular interactions.

Hirshfeld Surface Analysis in Bornyl Ester Crystal Structures

Hirshfeld surface analysis is a computational method that visualizes and quantifies the contribution of different types of intermolecular contacts to the crystal packing mdpi.commdpi.com. By mapping properties like the normalized distance (dnorm) onto the Hirshfeld surface, short-range contacts, such as hydrogen bonds, halogen bonds, and van der Waals interactions, are highlighted. The analysis also provides a 2D fingerprint plot, which partitions the surface area based on the types of atom pairs involved in intermolecular contacts.

While specific Hirshfeld surface analysis data for this compound was not found in the provided literature, studies on related crystalline organic compounds, including borneol derivatives and other esters, reveal typical contributions to the crystal lattice. These analyses commonly highlight the significant roles of hydrogen bonding (e.g., C-H···O, O-H···O) and van der Waals forces, as well as C···H and H···H interactions mdpi.comresearchgate.netresearchgate.netnajah.edursc.org.

Table 1: Typical Hirshfeld Surface Contact Contributions in Related Crystalline Organic Compounds

| Contact Type | Percentage Contribution (approx.) | Notes |

| H···H | 40-70% | Dominant, represents van der Waals interactions between hydrogen atoms. |

| C···H | 15-30% | Significant, includes C-H···π interactions and general van der Waals. |

| O···H | 10-25% | Important for hydrogen bonding (e.g., C-H···O, O-H···O). |

| C···C | 5-15% | Reflects π-π stacking and van der Waals interactions between carbon atoms. |

| O···O | 1-10% | Significant for strong hydrogen bonding (e.g., O-H···O). |

| Other | <5% | Includes C···O, C···N, etc., depending on the functional groups present. |

Note: The percentages provided are representative values from studies on various organic crystalline compounds and may vary significantly for this compound depending on its specific crystal packing.

Analysis of Intermolecular Interactions and Packing Architectures

Studies on related crystalline structures reveal common packing motifs. For instance, molecules can be linked by hydrogen bonds to form chains or layers researchgate.netresearchgate.netnajah.eduiucr.org. π-π stacking interactions between aromatic rings can also contribute to the stability of the crystal lattice researchgate.net. Van der Waals forces play a ubiquitous role in holding molecules together, especially in non-polar regions. The specific packing architecture of this compound would be determined by the interplay of these forces, leading to specific arrangements such as molecular layers or three-dimensional networks, which are elucidated through X-ray crystallography.

Biosynthetic Pathways and Enzymology of Bornyl Cinnamate Precursors

Biotransformation Studies of Related Compounds in Biological Systems

Biotransformation studies of compounds related to bornyl cinnamate (B1238496), particularly other bornyl esters and cinnamate esters, reveal common metabolic pathways involving hydrolysis and conjugation. These studies are crucial for understanding the fate of these compounds in biological systems, including their absorption, distribution, metabolism, and excretion (ADME). Research indicates that esterase enzymes play a significant role in cleaving the ester bond, releasing the constituent alcohol (like bornyl alcohol) and acid (like cinnamic acid or caffeic acid) acs.orgepa.govneu.edu.trlongdom.org. Subsequent metabolism of these hydrolysis products often involves Phase I and Phase II reactions to facilitate their elimination mdpi.com.

Enzymatic Hydrolysis and Conjugation Mechanisms

Enzymatic hydrolysis is a primary mechanism by which bornyl esters and related compounds are metabolized in biological systems. Esterases, a diverse group of hydrolase enzymes, are responsible for cleaving the ester linkage, yielding the parent alcohol and acid acs.orgepa.govneu.edu.trlongdom.org. For instance, caffeic acid phenethyl ester (CAPE), a related compound, is hydrolyzed by carboxylesterases in rat plasma, producing caffeic acid and an unknown compound acs.org. Similarly, studies on bornyl caffeate suggest hydrolysis at the ester bond as a key Phase I metabolic route, generating bornyl alcohol and caffeic acid nih.govresearchgate.netnih.govrsc.org.

Following hydrolysis, the resulting phenolic compounds, such as caffeic acid, can undergo conjugation reactions, which are part of Phase II metabolism. These reactions involve the attachment of polar endogenous molecules to the parent compound or its Phase I metabolites, thereby increasing their water solubility and facilitating excretion mdpi.com. Common conjugation pathways for phenolic compounds include glucuronidation (attachment of glucuronic acid) and sulfation (attachment of sulfate), catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively neu.edu.trlongdom.orgmdpi.comnih.govresearchgate.netnih.govrsc.orgontosight.ainih.govdrughunter.comresearchgate.net. O-methylation and conjugation with glycine (B1666218) have also been identified as Phase II metabolic pathways for bornyl caffeate nih.govresearchgate.netnih.govrsc.org.

Phase I and Phase II Metabolic Pathways of Bornyl Caffeate (as a model for bornyl esters)

Bornyl caffeate serves as a valuable model for understanding the biotransformation of bornyl esters. Research in rats has identified a comprehensive metabolic profile for bornyl caffeate, involving both Phase I and Phase II reactions, leading to the formation of approximately 30 identified metabolites nih.govresearchgate.netnih.govrsc.org.

Phase I Metabolism: Phase I reactions for bornyl caffeate include hydrolysis, reduction, and oxidation. Hydrolysis of the ester bond is a significant pathway, yielding bornyl alcohol and caffeic acid nih.govresearchgate.netnih.govrsc.org. Caffeic acid itself can then be subjected to further metabolic transformations. Other Phase I reactions identified include reduction, dehydroxylation, and oxidation, which may occur on either the bornyl or caffeate moieties nih.govresearchgate.netnih.govrsc.org. For example, metabolites attributed to hydrogenation, dehydroxylation, and oxidation have been documented nih.govresearchgate.netnih.govrsc.org.

Phase II Metabolism: Phase II metabolism of bornyl caffeate primarily involves conjugation reactions. These include glucuronidation and sulfation of the phenolic hydroxyl groups of caffeic acid, a major hydrolysis product neu.edu.trlongdom.orgmdpi.comnih.govresearchgate.netnih.govrsc.orgontosight.ainih.govdrughunter.comresearchgate.net. O-methylation of the phenolic hydroxyls and conjugation with glycine have also been reported as Phase II pathways nih.govresearchgate.netnih.govrsc.org. These conjugation reactions significantly increase the water solubility of the metabolites, promoting their excretion from the body.

Table 1: Identified Metabolites and Pathways of Bornyl Caffeate in Rats

| Metabolite Class/Pathway | Description of Transformation | Key Enzymes Involved (if identified) |

|---|---|---|

| Phase I | ||

| Hydrolysis | Cleavage of ester bond | Esterases |

| Reduction | Addition of hydrogen atoms | Reductases |

| Oxidation | Addition of oxygen/removal of hydrogen | Cytochrome P450 enzymes (CYPs) |

| Dehydroxylation | Removal of hydroxyl group | CYPs |

| Phase II | ||

| Glucuronidation | Conjugation with glucuronic acid | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Conjugation with sulfate | Sulfotransferases (SULTs) |

| O-Methylation | Addition of methyl group | Methyltransferases (e.g., COMT) |

| Glycine Conjugation | Conjugation with glycine | N-acyltransferases (e.g., glycine N-acyltransferase) |

Note: Specific enzymes for all identified metabolites in bornyl caffeate metabolism are not always explicitly detailed in the literature but general enzyme classes are indicated where applicable.

Compound Name Table

Mechanistic Investigations of Biological Activities in Vitro and Molecular Level

Molecular Mechanisms of Anti-inflammatory Activity

Bornyl cinnamate (B1238496) has demonstrated significant anti-inflammatory potential through several key molecular mechanisms, predominantly studied in the context of lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.

Studies have shown that bornyl cinnamate effectively inhibits the production of major proinflammatory mediators in murine macrophage RAW 264.7 cells. Specifically, it significantly suppresses the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) when these cells are stimulated with LPS researchgate.netnih.govnih.govbiomolther.orgmdpi.com. This inhibition is mediated, in part, by the downregulation of the genes encoding the enzymes responsible for the production of NO and PGE2: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively researchgate.netnih.govbiomolther.orgmdpi.com.

| Proinflammatory Mediator | Cell Line | Effect of this compound | Associated Mediator Gene | Citation(s) |

| Nitric Oxide (NO) | RAW 264.7 | Inhibition | iNOS | researchgate.netnih.govnih.govmdpi.com |

| Prostaglandin E2 (PGE2) | RAW 264.7 | Inhibition | COX-2 | researchgate.netnih.govnih.govbiomolther.orgmdpi.com |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | Inhibition | N/A | researchgate.netnih.govnih.govbiomolther.orgmdpi.com |

| Interleukin-1β (IL-1β) | RAW 264.7 | Inhibition | N/A | researchgate.netnih.govnih.govbiomolther.orgmdpi.com |

A central mechanism by which this compound exerts its anti-inflammatory effects involves the modulation of the Nuclear Factor-κB (NF-κB) signaling pathway researchgate.netnih.govmdpi.com. Research indicates that this compound suppresses the nuclear translocation and subsequent transcriptional activation of NF-κB, a critical transcription factor that regulates the expression of numerous inflammatory genes researchgate.netnih.govmdpi.com. Furthermore, it enhances the stability of I-κB (inhibitor of NF-κB), an endogenous repressor of NF-κB, by inhibiting its phosphorylation and proteasomal degradation researchgate.netnih.govmdpi.com. This compound also blocks the activation of I-κB kinase α (IKKα), an upstream kinase within the NF-κB pathway, thereby preventing the degradation of I-κB and the subsequent activation of NF-κB researchgate.netnih.govmdpi.com. These actions collectively highlight this compound's role in dampening the inflammatory response by targeting this pivotal signaling cascade.

The anti-inflammatory actions of this compound are underpinned by its ability to downregulate the expression of key inflammatory genes and influence protein stability. RT-PCR and immunoblotting analyses have revealed that the observed inhibition of proinflammatory molecules, such as NO and PGE2, is a direct consequence of the downregulation of their corresponding mediator genes, iNOS and COX-2 researchgate.netnih.gov. Concurrently, studies focusing on protein stability have demonstrated that this compound increases the stability of I-κB, the natural inhibitor of NF-κB. This stabilization is achieved by preventing the phosphorylation and proteasomal degradation of I-κB, thereby maintaining the inhibitory block on NF-κB activation researchgate.netnih.gov.

While the significant role of the NF-κB signaling pathway in mediating the anti-inflammatory effects of this compound has been established researchgate.netnih.govmdpi.com, the provided literature does not detail specific receptor binding studies or comprehensive analyses of other signaling pathways beyond NF-κB for this compound itself. The current understanding points towards the modulation of the NF-κB cascade as a primary mechanism.

Enzyme Inhibition Studies

Direct studies detailing the inhibition of Human Neutrophil Elastase (HNE) by this compound were not found within the provided search results. However, research has investigated related compounds, such as bornyl (3,4,5-trihydroxy)-cinnamate, as optimized human neutrophil elastase inhibitors, suggesting a potential area of interest for cinnamate derivatives in this regard jmb.or.krtandfonline.comthieme-connect.comkoreascience.krnih.gov. Further investigation would be required to ascertain if this compound itself possesses HNE inhibitory activity.

Inhibition of HIV Integrase and Trypanosome Cysteine Proteases

Research into the inhibitory effects of this compound derivatives has highlighted their potential against parasitic proteases. Specifically, bornyl hydroxycinnamic esters, including bornyl caffeate and bornyl ferulate, have demonstrated inhibitory activity against rhodesain, a crucial cysteine protease in Trypanosoma species. Molecular docking analyses suggest that the aromatic groups of these cinnamate esters fit into a hydrophobic pocket within the rhodesain active site. The inhibitory action is further attributed to hydrogen bonding between the ester carbonyl moiety and the active site cysteine residue, mimicking the interaction with physiological substrates. plos.orgnih.gov These compounds have also exhibited antileishmanial activity in vitro, with proposed mechanisms involving mitochondrial deformation and a reduction in mitochondrial transmembrane potential, ultimately leading to cell death. plos.orgnih.gov

While this compound derivatives show promise against trypanosomal targets, direct evidence of this compound's efficacy against HIV integrase is limited in the reviewed literature. Some studies mention "bornyl ester" and "cinnamate" compounds in the context of HIV integrase inhibition, and related compounds like methyl cinnamate have been investigated, though often found to be inactive or part of broader essential oil studies that inhibit HIV-1 integrase. d-nb.infomdpi.comnih.gov

In Vitro Antimicrobial and Antifungal Mechanisms

Studies on the antimicrobial and antifungal properties of this compound and related compounds reveal a spectrum of activity against various microorganisms, with investigations into their mechanisms of action.

While direct studies on this compound against Staphylococcus aureus and Escherichia coli were not extensively detailed in the provided search results, related compounds and essential oils containing cinnamates have shown significant antibacterial effects. Essential oils from Pinus koraiensis cones, which contain (-)-bornyl acetate (B1210297), exhibited Minimum Inhibitory Concentrations (MICs) of 21.8 µg/mL against E. coli ATCC 33312 and S. aureus ATCC 25923. jmb.or.krkoreascience.kr Cinnamaldehyde (B126680), a related compound, has demonstrated strong inhibition of E. coli growth. researchgate.netresearchgate.net Furthermore, cinnamon essential oil and its constituents, such as cinnamaldehyde and cinnamate, are known to exert antibacterial activity through mechanisms involving cell membrane damage, alterations in lipid profiles, and inhibition of ATPases. caldic.comsci-hub.se MIC values for related compounds and essential oils against these bacteria generally fall within the µg/mL to mg/mL range. jmb.or.krkoreascience.krresearchgate.netresearchgate.netmdpi.combiomedpharmajournal.orgmdpi.comscielo.org.mxresearchgate.netprotocols.io

This compound itself was not directly tested against Candida albicans or Botrytis cinerea in the reviewed literature. However, related compounds and essential oils demonstrate antifungal potential. Essential oils from Pinus koraiensis cones, containing (-)-bornyl acetate, have shown antifungal activity against Candida species, with MIC values ranging from 0.136 mg/mL to over 2.18 mg/mL. koreascience.kr Bornyl acetate is recognized for its antifungal properties. tandfonline.com Cinnamate ester derivatives have also exhibited antifungal activity, with some acting by disrupting the fungal cell membrane and cell wall. mdpi.commdpi.comresearchgate.net Methyl cinnamate, a component of basil essential oil, has been identified as active against Candida albicans. mdpi.com Cinnamon essential oil and its constituents are known to be effective against various fungi, including Candida species and Botrytis cinerea. caldic.comresearchgate.netmdpi.com MIC values for antifungal activity against Candida species by essential oils typically range from 31 to 500 µg/mL. koreascience.krmdpi.commdpi.com

The mechanisms by which this compound and related compounds inhibit microbial growth involve multiple cellular targets. For cinnamate derivatives, these mechanisms include direct interaction with ergosterol (B1671047) in the fungal plasma membrane and disruption of the fungal cell wall. mdpi.comresearchgate.net Constituents of cinnamon, such as cinnamaldehyde, are reported to damage bacterial cell membranes, alter lipid profiles, inhibit ATPases, and interfere with cell wall synthesis. caldic.comsci-hub.senih.gov Some cinnamate ester derivatives have been observed to induce cytoplasmic vacuoles and cell death, potentially by disrupting cellular processes like autophagy. nih.govmdpi.comnih.govresearchgate.net

More specifically, this compound has been shown to inhibit inflammation-associated gene expression in macrophage cells by suppressing the nuclear factor-κB (NF-κB) signaling pathway. This involves the inhibition of I-κB kinase α and an increase in the protein stability of I-κB, a key repressor of NF-κB. nih.gov In the context of Leishmania major, this compound and related compounds induce mitochondrial swelling and a loss of mitochondrial transmembrane potential (ΔΨm), leading to cell death. plos.orgnih.gov

Antiprotozoal Activity Research (e.g., Leishmania major, Schistosoma mansoni)

This compound and its derivatives have demonstrated activity against protozoan parasites, with investigations focusing on their efficacy and mechanisms of action.

Leishmania major: this compound (compound 1) and its analogue, bornyl 3-phenylpropanoate (compound 2), have shown notable in vitro antileishmanial activity against Leishmania major promastigotes. plos.orgnih.govd-nb.infomdpi.comnih.gov this compound (1) was observed to induce a necrotic cell death phenotype, whereas compound 2 induced a cell death pattern similar to miltefosine, characterized by elevated early apoptotic cells. nih.gov The underlying mechanism for this activity involves mitochondrial deformation and a significant reduction in the mitochondrial transmembrane potential (ΔΨm). plos.orgnih.gov Studies have reported IC50 values for related compounds against L. major promastigotes in the range of 39.6 µM to 48.8 µM. d-nb.infomdpi.com Notably, bornyl 3-phenylpropanoate (2) also exhibited in vivo efficacy in a mouse model infected with L. major. plos.orgnih.govnih.gov

Schistosoma mansoni: While bornyl caffeate (1), a related compound, did not show significant anti-schistosomal activity against Schistosoma mansoni schistosomula, other cinnamate esters have demonstrated potent effects. nih.govmdpi.comnih.govresearchgate.net Thymyl cinnamate and eugenyl cinnamate, for instance, induced significant phenotypic changes in S. mansoni schistosomula, including the formation of cytoplasmic vacuoles, degeneration, and eventual cell death, suggesting a potential interference with autophagy. nih.govmdpi.comnih.govresearchgate.net this compound (3) was noted to produce stronger effects compared to its catechol counterparts. mdpi.com

Compound List:

this compound

Bornyl caffeate

Bornyl ferulate

Bornyl 3-phenylpropanoate

Methyl cinnamate

Thymyl cinnamate

Eugenyl cinnamate

Curcumin

(-)-Bornyl acetate

Induction of Cell Death Mechanisms (e.g., Vacuolation, Necrosis, Apoptosis-like Events)

Studies investigating the antiprotozoal effects of this compound have also shed light on its mechanisms of cell death induction in parasites. Specifically, research on Leishmania major promastigotes treated with this compound has indicated that the compound induces a necrotic cell death phenotype plos.org. This necrotic cell death is associated with an increase in the percentage of non-viable cells, as evidenced by a significant reduction in the proportion of live cells (AV⁻/PI⁻) after a 24-hour exposure plos.org. The mechanism underlying this cell death appears to involve mitochondrial dysfunction, including deformation and inhibition of its transmembrane potential, ultimately leading to a loss of membrane integrity plos.org.

Table 1: Cell Death Induction by this compound in Leishmania major Promastigotes

| Compound | Treatment Duration | Viable Cells (AV⁻/PI⁻) | Mechanism of Cell Death |

| This compound | 24 hours | 33% | Necrotic |

| This compound | 24 hours | 21% | Miltefosine-like |

Note: The second row for this compound refers to a related compound, bornyl 3-phenylpropanoate, which exhibits a miltefosine-like cell death.

Structure-Activity Relationship (SAR) Investigations for Antiprotozoal Effects

While specific comprehensive SAR studies focusing solely on this compound for antiprotozoal effects are not detailed in the provided search results, related research highlights the potential of cinnamic acid ester derivatives. Investigations involving this compound (compound 1) and bornyl 3-phenylpropanoate (compound 2) in Leishmania major parasites revealed distinct antileishmanial activities plos.org. Compound 1, this compound, was observed to induce necrotic cell death, whereas compound 2 induced a cell death phenotype described as "miltefosine-like," associated with elevated levels of early apoptotic cells plos.org. The observed differences in cell death mechanisms between these structurally similar compounds suggest that specific structural features within cinnamate esters can influence their mode of action against protozoa, warranting further SAR investigations to optimize antiprotozoal lead structures plos.org.

Table 2: Comparative Antiprotozoal Activity and Cell Death Mechanisms of Cinnamic Acid Bornyl Ester Derivatives

| Compound | Antiprotozoal Activity | Primary Cell Death Mechanism |

| This compound (1) | Antileishmanial | Necrotic |

| Bornyl 3-phenylpropanoate (2) | Antileishmanial | Miltefosine-like (Apoptotic) |

Antioxidant Mechanisms

The antioxidant potential of this compound is attributed to its chemical structure, which may include phenolic hydroxyl groups in related derivatives, although direct quantitative data from DPPH assays specifically for this compound is not extensively detailed in the provided snippets. However, the broader class of cinnamic acid derivatives is recognized for its antioxidant properties ontosight.ai. Research on related compounds, such as bornyl (3,4,5-trihydroxy)-cinnamate, suggests that such structures are beneficial in preventing oxidative stress-related diseases ontosight.ai. While specific IC50 values or scavenging percentages for this compound from DPPH assays are not explicitly provided, its classification as a cinnamate ester and its association with compounds exhibiting antioxidant activity indicate a potential for free radical scavenging nih.govontosight.ai.

This compound has demonstrated effects related to oxidative stress mitigation at the cellular level, particularly in the context of inflammation. In studies involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, this compound was shown to inhibit the production of pro-inflammatory molecules, including nitric oxide (NO) researchgate.netthieme-connect.com. Specifically, treatment with this compound significantly decreased NO production in LPS-stimulated cells compared to untreated control cells researchgate.net. This reduction in NO production, a marker often associated with oxidative stress and inflammation, suggests that this compound plays a role in mitigating cellular oxidative stress responses, potentially by modulating signaling pathways involved in inflammation researchgate.netthieme-connect.com.

Table 3: Effect of this compound on Nitric Oxide Production in LPS-Induced Macrophages

| Treatment Condition | Nitric Oxide (NO) Production |

| Untreated Cells | 9.6 μM |

| LPS-stimulated Cells | 35.8 μM |

| LPS + this compound (20 μg/ml) | 15.8 μM |

Compound List

this compound

Bornyl (3,4,5-trihydroxy)-cinnamate

Camphor

Cinnamic acid

Bornyl 3-phenylpropanoate

Licocalchone A

Madecassic Acid

Suffrutines A

Suffrutines B

Leishmania major

Rubus glaucus

Passiflora edulis

Liquidamber formosana

Glossogyne tenuifolia

Nitric oxide (NO)

Prostaglandin-E2

Tumor necrosis factor α

Interleukin-1β

Nuclear factor κB (NF-κB)

Inhibitor of nuclear factor κB (I-κB)

I-κB kinase α (IKKα)

Miltefosine

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Electronic Structure Properties and Reactivity Predictions

Understanding the electronic structure of a molecule is fundamental to predicting its chemical reactivity. Computational methods, particularly those based on quantum mechanics, allow for the calculation of properties such as molecular orbitals, electron density distribution, and electrostatic potentials. These parameters offer insights into how a molecule might interact with other species, undergo chemical transformations, or bind to biological targets.

Density Functional Theory (DFT) is a primary computational approach used to determine these electronic structure properties. By solving the Kohn–Sham equations, DFT provides a detailed picture of a molecule's electronic configuration mdpi.com. For Bornyl cinnamate (B1238496), such calculations would typically involve optimizing its molecular geometry and then analyzing the energies and distributions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) clinicsearchonline.org. The HOMO-LUMO gap, for instance, is a key indicator of a molecule's stability and reactivity, influencing its susceptibility to electrophilic or nucleophilic attack clinicsearchonline.org. While specific DFT calculations for Bornyl cinnamate (CAS 6330-67-2) are not extensively detailed in the reviewed literature, the general application of DFT to predict reactivity in similar cinnamate derivatives is well-established researchgate.netnih.govmdpi.com. These studies often correlate electronic descriptors with observed biological activities or chemical behaviors nih.gov.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool in modern computational chemistry due to its balance of accuracy and computational efficiency researchgate.net. Its applications span a wide range of chemical problems, from determining molecular geometries and vibrational frequencies to predicting spectroscopic properties and reaction mechanisms mdpi.commdpi.com.

In the context of organic molecules like this compound, DFT calculations can provide precise electronic structure reconstructions, enabling the prediction of molecular interactions and properties relevant to drug design mdpi.com. For example, DFT is used to calculate molecular descriptors that are crucial for Quantitative Structure-Activity Relationship (QSAR) studies, linking molecular structure to biological activity nih.gov. The choice of exchange-correlation functionals and basis sets within DFT is critical for achieving accurate results, with methods like M05-2X often showing good agreement with experimental values for ionization potential and electron affinity, which are key parameters for reactivity descriptors nih.gov. Software packages like Gaussian and PySCF are commonly employed for performing DFT calculations on organic molecules sryahwapublications.comstackexchange.com.

Free Energy Calculations in Ligand-Protein Interactions

Predicting how a small molecule interacts with a biological target, such as a protein, is a cornerstone of rational drug design. Free energy calculations are sophisticated computational methods that aim to quantify the binding affinity between a ligand and its protein target, providing a thermodynamic basis for understanding molecular recognition. These calculations are computationally intensive but offer a high degree of accuracy when applied correctly.

Research has specifically utilized free energy calculations to design inhibitors, notably for bornyl (3,4,5-trihydroxy)-cinnamate , a derivative of this compound. This compound was developed as an optimized inhibitor of human neutrophil elastase (HNE), a protease implicated in inflammatory diseases nih.govsciepub.comwustl.edu. The computational design process involved predicting improved binding affinity through free energy calculations, which guided the subsequent synthesis and experimental validation of the compound nih.govsciepub.com.

Determining binding free energies, whether absolute (for a single ligand) or relative (comparing two or more ligands), is a key application of computational chemistry in drug discovery nih.govboku.ac.at. These calculations aim to predict the change in free energy upon complex formation, which directly correlates with the strength of the ligand-protein interaction.

For bornyl (3,4,5-trihydroxy)-cinnamate, free energy calculations were instrumental in predicting its enhanced binding affinity to HNE nih.govsciepub.com. The success of these predictions was validated by experimental testing, where the synthesized compound showed a significantly lower IC50 value compared to similar compounds, indicating potent inhibition nih.gov. This alignment between computational predictions and experimental results highlights the utility of free energy calculations in optimizing ligand binding. While specific methods for this compound are not detailed, the general approaches involve molecular dynamics (MD) simulations to sample conformational space and then applying thermodynamic principles to calculate the free energy difference.

Among the various techniques for free energy calculations, Thermodynamic Integration (TI) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are widely employed. TI is a rigorous method that involves gradually transforming one state (e.g., unbound ligand) into another (e.g., bound ligand) through a series of intermediate alchemical states, calculating the free energy change along this pathway boku.ac.atchemrxiv.orgsciepub.com. MM-PBSA, on the other hand, is an endpoint method that calculates the binding free energy by combining molecular mechanics energies with continuum solvation models (Poisson-Boltzmann and surface area terms) sciepub.comsciepub.com.

These methods are crucial for assessing ligand-protein interactions. For instance, MM-PBSA calculations are used in conjunction with molecular dynamics simulations to estimate binding free energies, providing insights into the stability of protein-ligand complexes brieflands.comnih.gov. The accuracy of these methods relies heavily on the quality of the molecular mechanics force fields and the sampling efficiency of the simulations nih.govchemrxiv.org. Studies have demonstrated that MM-PBSA and MM-GBSA methods are valuable tools in computer-aided drug design, offering a balance between accuracy and computational cost sciepub.comsciepub.com.

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, leverage molecular descriptors and statistical methods to build predictive models. These models can then be used to design new compounds with improved activity or to understand the key structural features responsible for a molecule's effect.

For cinnamate ester analogues, including those related to this compound, QSAR studies have been conducted to understand their antileishmanial and antitrypanosomal activities dntb.gov.uamdpi.comnih.gov. These studies often employ techniques like genetic algorithms and multiple linear regression (MLR) to identify significant molecular descriptors, such as the number and type of polar atoms, which influence biological activity mdpi.comnih.gov. For example, research on caffeic acid bornyl ester derivatives demonstrated the importance of polar groups and lipophilic residues for optimal binding within enzyme active sites, guiding the synthesis of new analogues researchgate.net. By analyzing how structural modifications affect activity, computational SAR provides a rational basis for lead optimization in drug discovery programs.

Non Clinical Applications and Future Research Directions

Bornyl cinnamate (B1238496), an ester formed from the natural terpene borneol and the aromatic compound cinnamic acid, is a subject of growing interest in various scientific and industrial fields. Its unique chemical structure, combining a bulky, chiral bicyclic moiety with a planar, reactive cinnamate group, opens avenues for research beyond therapeutic applications. This article explores its non-clinical applications in flavors and fragrances, its role in organic synthesis, its potential in material science, and research into its environmental fate.

Q & A

Q. What are the standard methods for synthesizing bornyl cinnamate, and how are its stereochemical properties validated?

this compound is typically synthesized via esterification of borneol with cinnamic acid derivatives. A common approach involves using coupling reagents like DCC (N,N'-dicyclohexylcarbidimide) or catalytic acid/base conditions. For example, (-)-bornyl cinnamate was synthesized using a protocol adapted from prior literature, with confirmation of stereochemistry via NMR and chiral chromatography . Refractive index (RI) measurements (e.g., RI = 1296 for bornyl acetate analogs) can aid in preliminary characterization . Advanced validation requires X-ray crystallography or computational modeling to confirm the endo/exo configuration of the bornyl group .

Q. How can this compound be isolated from natural sources, and what are the key challenges in purification?

this compound is found in Piper methysticum (kava) and Liquidambar formosana. Isolation involves solvent extraction (e.g., hexane or ethyl acetate) followed by column chromatography using silica gel or reverse-phase HPLC. Challenges include co-elution with structurally similar terpenoids (e.g., bornyl acetate) and degradation under prolonged light exposure. TLC with vanillin-sulfuric acid staining is used for preliminary identification .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : H and C NMR to identify ester linkages (δ ~4.8 ppm for the bornyl proton) and aromatic protons from the cinnamate moiety.

- MS : High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 284.43 (CHO) .

- IR : Peaks at ~1715 cm (ester C=O stretch) and 1630 cm (cinnamate C=C) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as neutrophil elastase, and what computational tools support these studies?

this compound derivatives (e.g., bornyl 3,4,5-trihydroxycinnamate) inhibit human neutrophil elastase via competitive binding to the active site. Free energy calculations (e.g., molecular dynamics simulations) and docking studies (AutoDock Vina) are used to predict binding affinities. Experimental validation involves enzyme inhibition assays (IC determination) using chromogenic substrates like N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide .

Q. What experimental designs are optimal for evaluating this compound’s antileishmanial activity in vivo?

In Leishmania major models, BALB/c mice are infected with promastigotes, followed by daily oral or topical administration of this compound (10–50 mg/kg). Efficacy is assessed via parasite load reduction (qPCR of Leishmania kDNA) and histopathology of lesion sites. Control groups should include untreated mice and benznidazole-treated cohorts. Synergy with amphotericin B can be tested using isobologram analysis .

Q. How can network pharmacology elucidate this compound’s role in traditional medicine formulations?

For compounds like those in An Shen Bu Xin Wan (containing this compound), network pharmacology integrates:

- Target Prediction : Tools like SwissTargetPrediction to identify potential protein targets (e.g., serotonin receptors, COX-2).

- Pathway Analysis : KEGG or GO enrichment to map anti-inflammatory or neuroprotective pathways.

- Validation : In vitro assays (e.g., LPS-induced RAW 264.7 macrophages) to measure TNF-α/IL-6 suppression .

Q. What are the contradictions in existing data on this compound’s metabolic effects, and how can they be resolved?

Studies report conflicting results on this compound’s impact on glycine metabolism. While some suggest it lowers glycine levels in nonketotic hyperglycinemia models, others note minimal efficacy compared to benzoate. Resolving this requires standardized dosing protocols (e.g., fixed cinnamate:glycine ratios) and metabolomic profiling (LC-MS/MS) across multiple time points .

Methodological Guidance

Q. How should researchers design robust dose-response experiments for this compound?

- Use a logarithmic dilution series (e.g., 0.1–100 µM) to capture threshold effects.

- Include triplicate technical replicates and negative controls (vehicle-only).

- Apply nonlinear regression (GraphPad Prism) to calculate EC/IC values.

- Validate with orthogonal assays (e.g., cell viability via MTT and ATP luminescence) .

Q. What strategies mitigate batch-to-batch variability in this compound isolation?

- Standardize extraction parameters (solvent polarity, temperature).

- Use internal standards (e.g., bornyl acetate) for HPLC quantification.

- Perform QC via NMR purity checks (>95% by integration of key peaks) .

Data Interpretation and Reporting

Q. How should conflicting bioactivity data between in vitro and in vivo studies be addressed?

Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability). Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.